molecular formula C21H16BN3O2 B3177217 (3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid CAS No. 1384573-25-4

(3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid

Cat. No. B3177217
CAS RN: 1384573-25-4
M. Wt: 353.2 g/mol
InChI Key: OESBJWJZTPVJDM-UHFFFAOYSA-N
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Description

“(3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid”, also known as L1Bor, is a boronic acid compound . It has the molecular formula C21H16BN3O2 . This compound has attracted significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a terpyridinyl group attached to a phenyl group through a boronic acid group . The molecular weight is 353.18 g/mol .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 589.7±60.0 °C at 760 mmHg, and a flash point of 310.4±32.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The polar surface area is 79 Å2 .

Scientific Research Applications

Dye-Sensitized Solar Cells

(3-([2,2':6',2''-Terpyridin]-4'-yl)phenyl)boronic acid and similar compounds have been investigated for their application in dye-sensitized solar cells (DSSCs). Research indicates that the boronic acid function in these compounds can act as an interlocking group between the sensitizer and mesoporous titanium dioxide. This interaction can lead to high photoanode surface coverages, although the presence of a phenyl spacer can reduce photocurrent efficiency, likely due to reduced electronic coupling between the sensitizer and the semiconductor conduction band. This suggests potential for optimizing dye molecules in solar cells to improve photoelectrochemical performances (Altobello et al., 2004).

Photodynamic Therapy in Cancer Treatment

Compounds related to this compound have been studied as potential agents in photodynamic therapy (PDT) for cancer treatment. For example, a specific Fe(II) complex with BODIPY moiety and a meso-phenyl-4'-ethynyl-2,2':6',2”-terpyridine BODIPY ligand showed photocytotoxicity in HeLa cells under visible light irradiation, indicating its potential as a mitochondria-targeted photodynamic therapy agent (Tabrizi, 2018).

Mechanism of Action

Target of Action

The primary target of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid is Cocaine esterase . Cocaine esterase is an enzyme that hydrolyzes cocaine to benzoate and ecgonine methyl ester . This enzyme is crucial for the metabolism of cocaine and plays a significant role in the detoxification process .

Mode of Action

The compound interacts with its target, Cocaine esterase, by binding to it . .

Biochemical Pathways

It is known that boronic acids, such as (3-([2,2’:6’,2’‘-terpyridin]-4’-yl)phenyl)boronic acid, are mild lewis acids and are generally stable . They are important in organic synthesis .

Pharmacokinetics

Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile could impact the bioavailability of the compound.

Result of Action

It has been reported that phenyl boronic acid containing bodipy dyes, which are synthesized using phenyl boronic acid, have potential bioanalytical applicability . These dyes have been used to measure the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .

Action Environment

The action of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid can be influenced by environmental factors. For instance, phenylboronic pinacol esters, which are related compounds, are only marginally stable in water . This suggests that the stability and efficacy of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid could also be influenced by the presence of water and other environmental factors.

properties

IUPAC Name

[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BN3O2/c26-22(27)17-7-5-6-15(12-17)16-13-20(18-8-1-3-10-23-18)25-21(14-16)19-9-2-4-11-24-19/h1-14,26-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESBJWJZTPVJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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